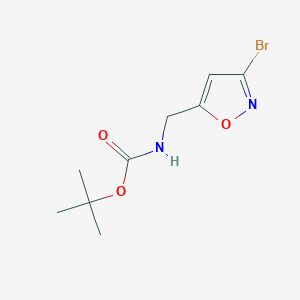

3-Bromo-5-(N-Boc)aminomethylisoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

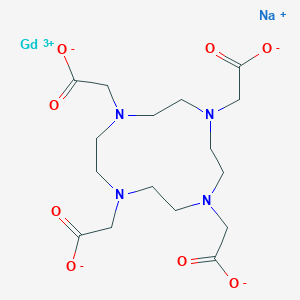

The compound "3-Bromo-5-(N-Boc)aminomethylisoxazole" is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Isoxazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and an aminomethyl group in the compound suggests potential reactivity and utility in synthetic chemistry for the development of pharmacologically active molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the regioselective synthesis of 3,5-disubstituted isoxazoles from 1,1-disubstituted bromoalkenes via 1,3-dipolar cycloaddition with nitrile oxides, leading to bromoisoxazoline intermediates that can aromatize to isoxazoles . Another method includes the synthesis of N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines, which are synthesized as noncompetitive AMPAR antagonists, indicating the potential for the bromoisoxazole moiety to interact with biological targets .

Molecular Structure Analysis

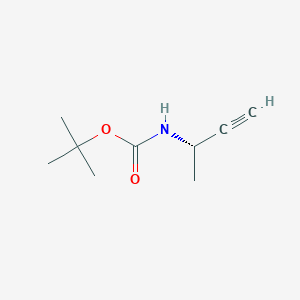

The molecular structure of "3-Bromo-5-(N-Boc)aminomethylisoxazole" would feature a bromine atom at the 3-position and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group at the 5-position of the isoxazole ring. This structure is likely to influence the compound's reactivity and interaction with biological targets, as seen in related compounds where substituents at similar positions play a crucial role in biological activity .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. For instance, the bromine atom in the 3-position can be a reactive site for nucleophilic substitution reactions, as demonstrated in the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles . The aminomethyl group, once deprotected, can also serve as a nucleophile or be further modified through various chemical transformations, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-5-(N-Boc)aminomethylisoxazole" would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the Boc-protected aminomethyl group would increase its steric bulk and possibly affect its solubility in organic solvents. The isoxazole ring itself is known for its aromatic character and stability, which would be reflected in the compound's overall stability and reactivity profile.

科学研究应用

Synthesis and Chemical Modification

3-Bromo-5-(N-Boc)aminomethylisoxazole serves as a versatile intermediate in organic synthesis, especially in the creation of neuroexcitant analogues and other biologically active compounds. Research demonstrates its utility in efficient and enantioselective synthesis processes. For example, it has been employed in the diastereoselective alkylation of glycine derivatives to produce neuroexcitant amino acids with high enantiomeric excess, highlighting its role in synthesizing complex molecules with specific stereochemical configurations (Pajouhesh & Curry, 1998).

Furthermore, its incorporation into cycloaddition reactions, as seen in the generation of N-carbamoyl nitrones and isoxazolidines, underlines its significance in creating novel compounds with potential therapeutic applications. These reactions often yield products with high yields and enantiomeric excesses, useful for further synthetic modifications (Gioia et al., 2009).

Drug Discovery and Development

In the realm of drug discovery, the compound has been utilized to develop analogues and derivatives with potential as medicinal agents. It is particularly noteworthy in the synthesis of derivatives that exhibit anticonvulsant activities, suggesting its utility in creating new treatments for neurological disorders. This application is exemplified by studies on 3-substituted 1,2-benzisoxazole derivatives, where the bromomethyl group plays a crucial role in the chemical transformation leading to compounds with significant biological activity (Uno et al., 1979).

Structural and Mechanistic Studies

The structural characteristics of 3-Bromo-5-(N-Boc)aminomethylisoxazole and its derivatives have been the subject of in-depth studies, providing insights into their conformational dynamics and interactions. These studies are crucial for understanding the molecular basis of their reactivity and potential biological interactions. For instance, the analysis of enantiopure dihydroisoxazole derivatives has revealed distinct conformational preferences and intermolecular interactions, which are essential for their activity as NMDA receptor agonists (Meneghetti et al., 2006).

属性

IUPAC Name |

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWOSFDTIOWTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(N-Boc)aminomethylisoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

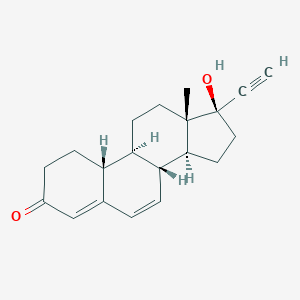

![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)

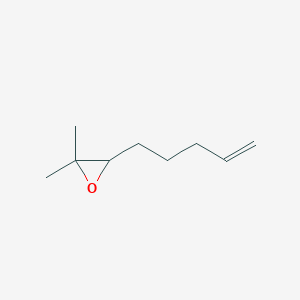

![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)